molecular formula C18H21N3O2 B4238952 N-(4-cyanophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide

N-(4-cyanophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4238952
M. Wt: 311.4 g/mol
InChI Key: QBCBFROAPZSGLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-cyanophenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide is a compound that has shown potential in scientific research for its ability to modulate certain biological pathways and target specific receptors. This compound is also known as CPP-115 and is a derivative of vigabatrin, an anti-epileptic drug. CPP-115 has been shown to have a unique mechanism of action and has been studied for its potential use in treating various neurological and psychiatric disorders.

Mechanism of Action

The mechanism of action of CPP-115 involves the inhibition of GABA aminotransferase, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By increasing GABA levels, CPP-115 can modulate the activity of certain neuronal pathways and receptors, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
CPP-115 has been shown to have several biochemical and physiological effects, including an increase in GABA levels, a decrease in neuronal excitability, and potential therapeutic effects in various neurological and psychiatric disorders. It has also been shown to be well-tolerated and safe in animal models and human clinical trials.

Advantages and Limitations for Lab Experiments

One advantage of using CPP-115 in lab experiments is its specificity for GABA aminotransferase, which allows for targeted modulation of GABA levels in the brain. However, one limitation is that CPP-115 may not be effective in all neurological and psychiatric disorders, as the underlying mechanisms of these disorders can be complex and multifactorial.

Future Directions

There are several future directions for research on CPP-115, including:
- Further studies on its potential therapeutic effects in various neurological and psychiatric disorders
- Development of more efficient synthesis methods to produce CPP-115 with high yields and purity
- Investigation of its long-term safety and efficacy in humans
- Exploration of its potential use in combination with other drugs for enhanced therapeutic effects
- Investigation of its potential use in other biological pathways and systems beyond the GABAergic system.

Scientific Research Applications

CPP-115 has been studied for its potential use in treating various neurological and psychiatric disorders, including addiction, anxiety, depression, and epilepsy. It has been shown to modulate the activity of the enzyme GABA aminotransferase, which is involved in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting this enzyme, CPP-115 can increase GABA levels in the brain, leading to a decrease in neuronal excitability and potential therapeutic effects.

properties

IUPAC Name

N-(4-cyanophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c19-11-13-6-8-15(9-7-13)20-18(23)14-10-17(22)21(12-14)16-4-2-1-3-5-16/h6-9,14,16H,1-5,10,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCBFROAPZSGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyanophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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